![molecular formula C16H20I2N6O4S-2 B11824229 2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
2-[(3-Iodophenyl)methyl]guanidine;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)methyl]guanidine typically involves the reaction of 3-iodobenzylamine with cyanamide under acidic conditions to form the guanidine derivative . This reaction is usually carried out in a one-pot synthesis approach, which provides straightforward and efficient access to the desired guanidine compound .
Industrial Production Methods
Industrial production methods for 2-[(3-Iodophenyl)methyl]guanidine involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Iodophenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated guanidine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various iodinated and deiodinated guanidine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-[(3-Iodophenyl)methyl]guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(3-Iodophenyl)methyl]guanidine involves its specific affinity for tissues of the sympathetic nervous system. The compound is taken up by adrenergic neurons and related tumors, where it inhibits ADP-ribosyltransferase and blocks neuronal activity . This mechanism makes it effective as a diagnostic and therapeutic agent in certain cancers .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A strong organic base used in various biochemical processes.
Iobenguane: A radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma.
Uniqueness
2-[(3-Iodophenyl)methyl]guanidine is unique due to its specific affinity for adrenergic neurons and related tumors, making it highly effective in diagnostic imaging and treatment of certain cancers . Its radiolabeled forms provide high selectivity and sensitivity in detecting and treating tumors .
Propiedades
Fórmula molecular |
C16H20I2N6O4S-2 |
|---|---|
Peso molecular |
646.2 g/mol |
Nombre IUPAC |
2-[(3-iodophenyl)methyl]guanidine;sulfate |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/p-2 |
Clave InChI |
XNACDNPGABUBFR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


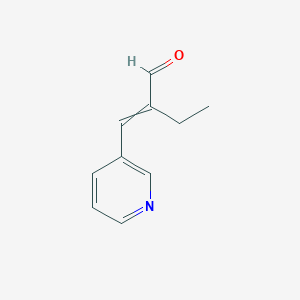
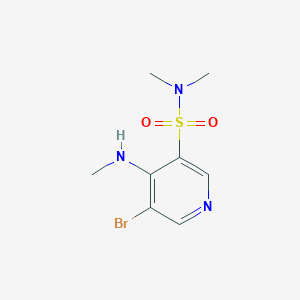
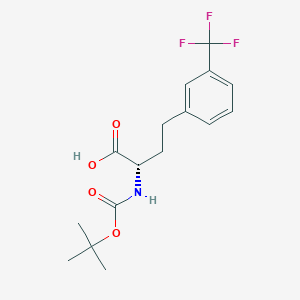
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
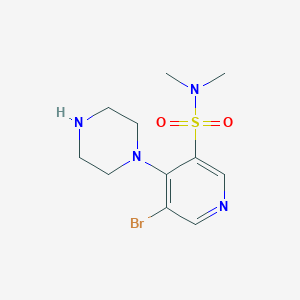
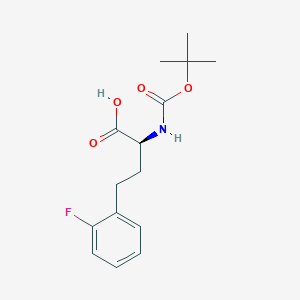
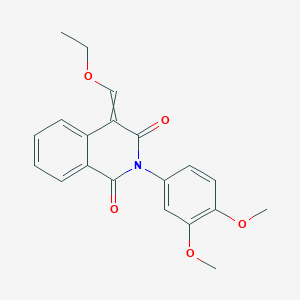
![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
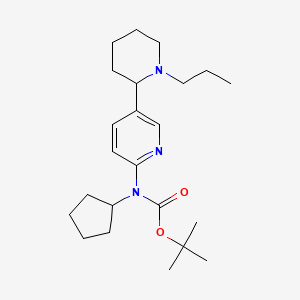
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)
